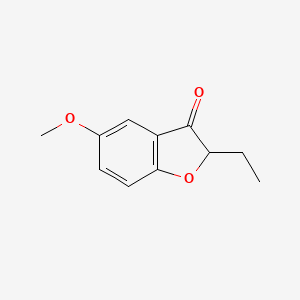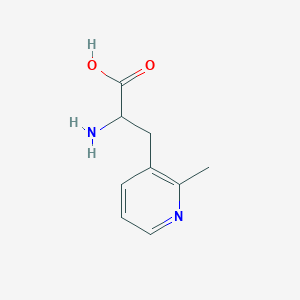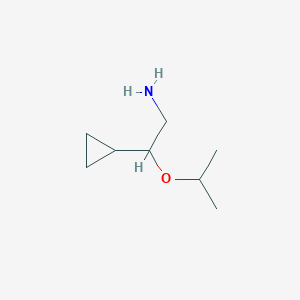
(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a dimethylamino group at the third position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-dimethylaminopyrrolidine.
Benzylation: The ®-3-dimethylaminopyrrolidine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain ®-1-Benzyl-3-dimethylaminopyrrolidine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process.
化学反応の分析
Types of Reactions
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of ®-1-Benzyl-3-dimethylaminopyrrolidine.
Reduction: ®-3-dimethylaminopyrrolidine.
Substitution: Benzyl azide or benzyl thiol derivatives.
科学的研究の応用
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the dimethylamino group modulates its electronic properties. This dual functionality allows the compound to exert its effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Benzyl-3-dimethylaminopyrrolidine: The non-chiral version of the compound.
1-Benzyl-3-aminopyrrolidine: Lacks the dimethylamino group, resulting in different reactivity.
Uniqueness
®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The presence of both benzyl and dimethylamino groups further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C13H22Cl2N2 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H |
InChIキー |
QFYKJDHVUCCZDE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
![[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)


![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
